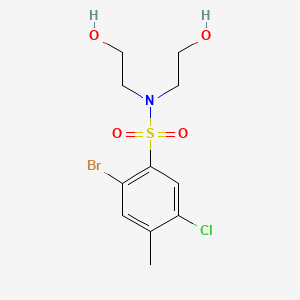
Acid Blue 140
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Blue 140 is a synthetic dye belonging to the class of sulfonic acid dyes. It is known for its vibrant blue color and is commonly used in the textile industry due to its solubility in water and affinity for various substrates . The compound is also referred to by its Chemical Abstracts Service number 12219-21-5.
Méthodes De Préparation
The synthesis of Acid Blue 140 involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with 4-butyl-2-methylbenzenamine, followed by bromination and sulfonation . The reaction conditions typically include the use of bromide and sulfonating agents under controlled temperatures to ensure the formation of the desired product. Industrial production methods often involve large-scale batch processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Acid Blue 140 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and are used in certain applications.
Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acid Blue 140 has a wide range of scientific research applications:
Analytical Chemistry: It is used as a pH indicator due to its color change properties in different pH environments.
Biological Imaging: The dye is employed as a fluorescent probe to label proteins and other biomolecules in biological studies.
Photocatalytic Studies: This compound serves as a model compound in studies investigating the degradation of organic pollutants under visible light irradiation.
Environmental Science: The dye is used in studies related to wastewater treatment and the removal of organic contaminants from water.
Mécanisme D'action
The mechanism by which Acid Blue 140 exerts its effects involves its interaction with molecular targets through its sulfonic acid groups. These interactions can lead to changes in the dye’s color properties, making it useful as an indicator. In biological systems, the dye can bind to specific proteins or nucleic acids, allowing for visualization and tracking in imaging studies.
Comparaison Avec Des Composés Similaires
Acid Blue 140 can be compared with other sulfonic acid dyes such as Acid Blue 92 and Acid Blue 25. While all these dyes share similar structural features and applications, this compound is unique due to its specific molecular structure, which provides distinct color properties and reactivity . The presence of different substituents on the aromatic rings can influence the dye’s solubility, stability, and interaction with substrates.
Similar compounds include:
- Acid Blue 92
- Acid Blue 25
- Acid Blue 1
Each of these dyes has unique properties that make them suitable for specific applications, but this compound stands out for its vibrant color and versatility in various scientific and industrial uses.
Propriétés
Numéro CAS |
12219-21-5 |
|---|---|
Formule moléculaire |
C36H34Br2N2Na2O8S2 |
Poids moléculaire |
892.6 g/mol |
Nom IUPAC |
disodium;2-bromo-3-[[4-(2-bromo-4-butyl-6-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-6-butyl-4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H36Br2N2O8S2.2Na/c1-5-7-11-21-17-19(3)31(29(37)35(21)49(43,44)45)39-25-15-16-26(28-27(25)33(41)23-13-9-10-14-24(23)34(28)42)40-32-20(4)18-22(12-8-6-2)36(30(32)38)50(46,47)48;;/h9-10,13-18,39-40H,5-8,11-12H2,1-4H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clé InChI |
RPLREUASRUWDQJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=C(C(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)CCCC)S(=O)(=O)[O-])Br)C(=O)C5=CC=CC=C5C3=O)Br)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



